2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid

spirocyclic building block medicinal chemistry physicochemical property differentiation

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid (CAS 2413870-63-8) is a spirocyclic carboxylic acid with the molecular formula C10H16O4 and molecular weight of 200.23 g/mol. The compound features a rigid spiro[5.5]undecane framework containing two oxygen atoms within the ring system and a carboxylic acid functional group at the 3-position.

Molecular Formula C10H16O4
Molecular Weight 200.234
CAS No. 2413870-63-8
Cat. No. B2861559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid
CAS2413870-63-8
Molecular FormulaC10H16O4
Molecular Weight200.234
Structural Identifiers
SMILESC1CC2(CCOCC2)COC1C(=O)O
InChIInChI=1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12)
InChIKeyGIPIFLUXORCWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,9-Dioxaspiro[5.5]undecane-3-carboxylic Acid (CAS 2413870-63-8): Spirocyclic Carboxylic Acid Building Block for Medicinal Chemistry Procurement


2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid (CAS 2413870-63-8) is a spirocyclic carboxylic acid with the molecular formula C10H16O4 and molecular weight of 200.23 g/mol . The compound features a rigid spiro[5.5]undecane framework containing two oxygen atoms within the ring system and a carboxylic acid functional group at the 3-position . It is commercially available as a research-grade building block, typically supplied as an orange oil with purity specifications of 98% . The compound carries GHS hazard statements H302-H315-H319-H335 and is recommended for storage at 4 to 8 °C under sealed, dry conditions .

Why Generic Substitution of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic Acid with Alternative Dioxaspiro Analogs May Compromise Research Outcomes


Within the spirocyclic carboxylic acid class, compounds sharing the C10H16O4 molecular formula can exhibit substantial differences in physicochemical properties and synthetic utility depending on oxygen atom positioning, ring fusion geometry, and carboxylic acid placement. Regioisomeric variants—including 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid, 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid, and 1,7-dioxaspiro[4.4]nonane-4-carboxylic acid—differ in hydrogen bonding capacity, lipophilicity, and conformational constraints . Such structural variations directly impact molecular recognition in target binding, pharmacokinetic behavior in lead optimization, and reactivity in downstream synthetic transformations [1][2]. Given that spirocyclic DGAT1 inhibitors demonstrate IC50 values ranging from 7 to 20 nM in human enzyme assays and that spirocyclic sEH inhibitors achieve single-digit nanomolar potency with LogD7.4 values as low as 0.99, even minor alterations to the spirocyclic framework can produce meaningful differences in biological and pharmacological outcomes [1][2]. Consequently, direct substitution without explicit comparative validation introduces uncontrolled variables that may confound structure-activity relationship studies and irreproducible synthetic outcomes.

Quantitative Comparative Evidence: 2,9-Dioxaspiro[5.5]undecane-3-carboxylic Acid Differentiation from Closest Structural Analogs


Hydrogen Bond Acceptor Capacity and Lipophilicity Differentiation of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic Acid versus Regioisomeric Analogs

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid possesses a calculated LogP of 1.0468 and topological polar surface area (TPSA) of 55.76 Ų . In comparison, the regioisomer 1,7-dioxaspiro[4.4]nonane-4-carboxylic acid exhibits a substantially lower calculated LogP of -0.4 and TPSA of 55.8 Ų [1], while 1,4-dioxaspiro[4.5]decane-8-carboxylic acid has a LogP of 0.4 and TPSA of 55.8 Ų [2]. The target compound thus presents an intermediate lipophilicity profile relative to smaller-ring spiro analogs, with LogP values differing by approximately 1.4 units versus the [4.4] system.

spirocyclic building block medicinal chemistry physicochemical property differentiation lead optimization

Rotatable Bond Count and Conformational Flexibility Comparison of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic Acid with Positional Isomers

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid contains exactly one rotatable bond and three hydrogen bond acceptors . This specific rotatable bond count arises from the positioning of the carboxylic acid group at the 3-position of the 2,9-dioxaspiro[5.5]undecane framework. In contrast, alternative regioisomers with carboxylic acid substitution at the 4-position (such as 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid and 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid) exhibit similar hydrogen bonding and rotatable bond characteristics but differ in the spatial orientation of the carboxylic acid relative to the spirocyclic oxygen atoms .

conformational constraint structure-based drug design spirocyclic scaffold molecular rigidity

Spirocyclic DGAT1 Inhibitor Class Potency Range Establishes Benchmark Activity Expectations for Structurally Related Carboxylic Acid Scaffolds

The broader class of spirocyclic carboxylic acids has demonstrated potent DGAT1 inhibitory activity, with optimized lead compounds 8, 9, 10, 11, and 12 exhibiting IC50 values ranging from 7 to 20 nM against human DGAT1 in biochemical assays [1]. Compound 12 additionally demonstrated significant reduction in plasma triglyceride levels in vivo in a mouse model of acute lipid challenge [1]. While 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid itself is a building block and not an end-stage inhibitor, the class-level activity data establish a performance benchmark that structurally related spirocyclic carboxylic acid scaffolds can achieve low nanomolar potency and oral bioavailability when appropriately elaborated.

DGAT1 inhibitor metabolic disease spirocyclic carboxylic acid structure-activity relationship

Spirocyclic Soluble Epoxide Hydrolase (sEH) Inhibitor Class Data Validates Drug-like Physicochemical Profile Achievable with Spirocyclic Scaffolds

Spirocyclic 1-oxa-9-azaspiro[5.5]undecane-based urea inhibitors of soluble epoxide hydrolase (sEH) have demonstrated highly favorable drug-like properties, with lead compound (+)-22 achieving IC50 of 4.99 ± 0.18 nM against sEH, aqueous solubility exceeding 0.5 mM in phosphate buffer, experimentally determined LogD7.4 of 0.99, and excellent oral bioavailability in mice [1]. These data validate that spiro[5.5]undecane-based scaffolds can deliver compounds with balanced potency, solubility, and pharmacokinetic properties suitable for oral administration, establishing precedent for the utility of spiro[5.5]undecane frameworks in drug discovery programs.

sEH inhibitor cardiovascular disease spirocyclic scaffold oral bioavailability

Comparative Purity Specification and Physical Form Differentiation of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic Acid from Structurally Analogous Commercial Spirocyclic Carboxylic Acids

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid is commercially available with a specified purity of 98% and is supplied as an orange oil requiring storage at 4 to 8 °C under sealed, dry conditions . In comparison, the structurally analogous 1,7-dioxaspiro[4.4]nonane-4-carboxylic acid is available at 95% purity with pricing of approximately $914 per 1.0g from a major supplier [1]. The 1,4-dioxaspiro[4.5]decane-8-carboxylic acid analog is offered through multiple vendors with varying purity specifications [2]. The target compound's specific physical state (liquid) and defined purity specification (98%) provide procurement-relevant differentiation for researchers requiring precise concentration control in solution-phase synthesis or biological assay preparation.

research chemical procurement spirocyclic building block purity specification supply chain

Validated Research and Industrial Application Scenarios for 2,9-Dioxaspiro[5.5]undecane-3-carboxylic Acid Based on Quantitative Comparative Evidence


Metabolic Disease Drug Discovery: DGAT1 Inhibitor Lead Optimization Programs

Researchers developing spirocyclic carboxylic acid-based DGAT1 inhibitors for metabolic disorders (obesity, type 2 diabetes, non-alcoholic fatty liver disease) can employ 2,9-dioxaspiro[5.5]undecane-3-carboxylic acid as a core scaffold for structure-activity relationship studies. The class-level evidence establishes that optimized spirocyclic carboxylic acid derivatives achieve IC50 values of 7-20 nM against human DGAT1 in biochemical assays and demonstrate significant plasma triglyceride reduction in acute lipid challenge mouse models [1]. The target compound's specific LogP of 1.0468 positions it as a lipophilicity-optimized starting point relative to the more polar [4.4]nonane analog (LogP -0.4), enabling tuning of ADME properties while preserving spirocyclic conformational constraint [2].

Cardiovascular and Inflammation Drug Discovery: Spirocyclic Scaffold Elaboration

Drug discovery programs targeting soluble epoxide hydrolase (sEH) for cardiovascular disease, inflammation, and pain indications can utilize 2,9-dioxaspiro[5.5]undecane-3-carboxylic acid as a spiro[5.5]undecane building block for scaffold diversification. Class-level evidence from structurally related spiro[5.5]undecane-based sEH inhibitors demonstrates that this scaffold class can deliver single-digit nanomolar potency (IC50 4.99 nM), aqueous solubility exceeding 0.5 mM, experimentally determined LogD7.4 of 0.99, and excellent oral bioavailability in mice [3]. The carboxylic acid functionality provides a conjugation handle for introducing diverse pharmacophore elements via amide coupling or esterification while maintaining the rigid three-dimensional spirocyclic core geometry .

Synthetic Methodology Development: Spirocyclic Carboxylic Acid Derivatization Studies

Academic and industrial synthetic chemistry laboratories conducting methodology development for spirocyclic carboxylic acid functionalization can select 2,9-dioxaspiro[5.5]undecane-3-carboxylic acid based on its defined purity specification (98%) and liquid physical state . The compound's single rotatable bond and three hydrogen bond acceptors provide a structurally constrained yet synthetically tractable substrate for studying amide bond formation, esterification kinetics, and carboxylic acid protection/deprotection strategies . The higher purity specification relative to the 95% grade of structurally analogous [4.4]nonane carboxylic acids reduces the need for pre-reaction purification [4], while the liquid physical state enables precise volumetric dispensing for reaction optimization and high-throughput experimentation platforms.

Medicinal Chemistry Building Block Procurement: Structure-Based Drug Design Campaigns

Structure-based drug design groups seeking rigid, three-dimensional carboxylic acid building blocks for fragment-based screening or scaffold hopping campaigns can differentiate 2,9-dioxaspiro[5.5]undecane-3-carboxylic acid from regioisomeric alternatives based on its specific carboxylic acid positioning at the 3-position of the dioxaspiro framework . The compound's TPSA of 55.76 Ų and LogP of 1.0468 provide a predictable physicochemical starting point for property-based lead optimization . The distinct vector orientation of the carboxylic acid relative to the spirocyclic oxygen atoms differentiates it from 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid and 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid , enabling exploration of diverse binding trajectories in target protein active sites and providing a structurally distinct option for SAR expansion series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.